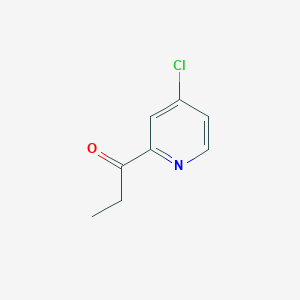
N-(2-羟乙基)-N-甲基-2-吡咯烷甲酰胺盐酸盐
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the biogenic acid can be reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts . Another approach effectively utilizes the acid functionality presents the conversion into pyrrolidones by reaction with amines .
Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, Dodecanamide, N-(2-hydroxyethyl)- has a molecular formula of C14H29NO2 and a molecular weight of 243.3856 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the degradation of amines is a significant issue allied to amine-based carbon dioxide (CO2) absorption in post-combustion CO2 capture . Another example is the conversion of biogenic acids into pyrrolidones by reaction with amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, N-(2-Hydroxyethyl)piperazine (HEPZ) has a high boiling point of 246°C, a melting point of -38.5°C, and better water solubility and thermal stability than PZ .
科学研究应用
碳捕获与封存 (CCS)
N-(2-羟乙基)-N-甲基-2-吡咯烷甲酰胺盐酸盐: 是一种哌嗪衍生物,在 CCS 领域展现出巨大潜力。 它被用于胺洗涤技术以捕获 CO2,因为它在水溶液中具有良好的互溶性、低熔点和高沸点 。该化合物可以替代混合胺体系中的传统活化剂,提高电厂烟气中 CO2 捕获效率。
离子交换色谱
该化合物也适用于离子交换色谱,这是一种用于分离和测定离子化合物的技术。 它在分离肽、蛋白质、核酸以及相关生物聚合物(具有不同分子大小和性质的带电分子)方面特别有用 。
药物合成
作为有机化学合成的中间体,N-(2-羟乙基)-N-甲基-2-吡咯烷甲酰胺盐酸盐被用于制药行业,用于合成各种药物。 它的特性使其适合创建需要特定结构特征的复杂分子 。
作用机制
Target of Action
The primary target of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is the P2X7 receptor . The P2X7 receptor is a subtype of the P2X receptor family, which plays a crucial role in various physiological and pathological processes, including inflammation and pain sensation .
Mode of Action
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride interacts with its target, the P2X7 receptor, by antagonizing its function This means that the compound binds to the receptor and inhibits its normal activity
Biochemical Pathways
Given its target, it is likely to influence pathways related to inflammation and pain sensation, as these are known to involve the p2x7 receptor .
Pharmacokinetics
It is known that the compound readily passes the blood-brain barrier , suggesting good bioavailability in the central nervous system
Result of Action
Given its antagonistic action on the P2X7 receptor, it is likely to modulate processes related to inflammation and pain sensation
安全和危害
未来方向
生化分析
Biochemical Properties
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can range from enzyme inhibition to activation, depending on the specific biochemical context .
Cellular Effects
The effects of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it has been found to impact metabolic pathways, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable for a certain period, it eventually degrades, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or metabolic disruption. Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells, affecting their growth and function. Detailed studies on its metabolic interactions are essential for understanding its broader biochemical impact .
Transport and Distribution
The transport and distribution of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is vital for predicting the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can influence its activity and function, highlighting the importance of studying its subcellular distribution for potential therapeutic applications .
属性
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(5-6-11)8(12)7-3-2-4-9-7;/h7,9,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLNQRGQKSOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



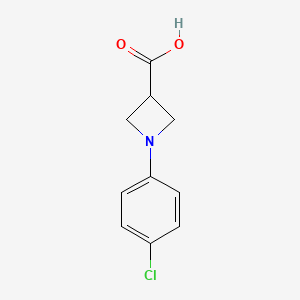
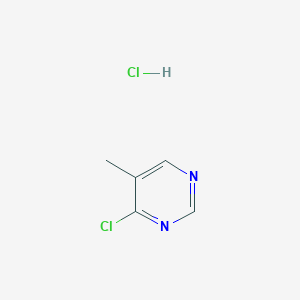
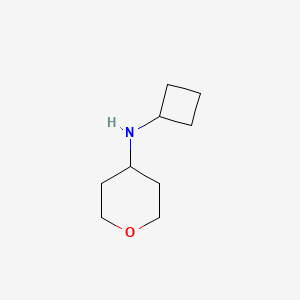
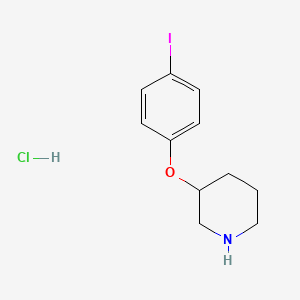
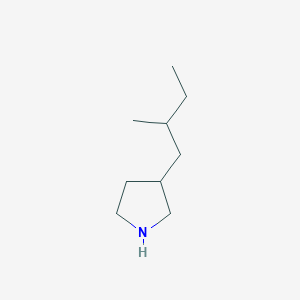
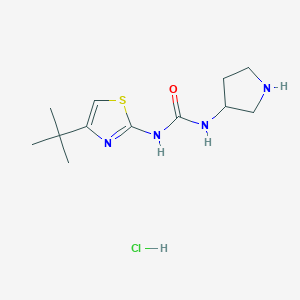
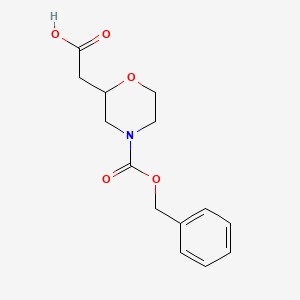
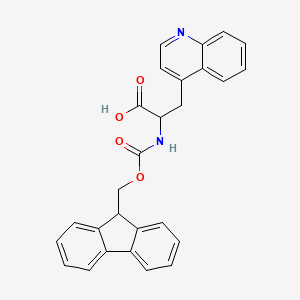

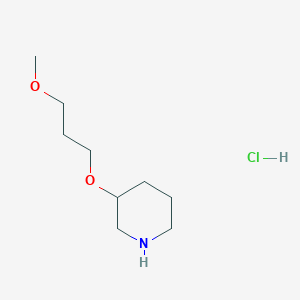

![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)
